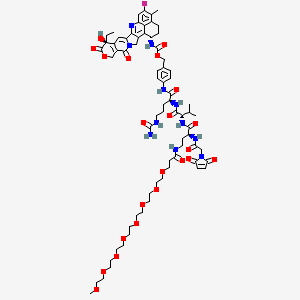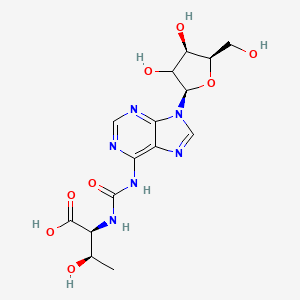
Hmgb1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hmgb1-IN-2 is a compound that acts as an inhibitor of the highly conserved nuclear protein high mobility group box 1 (HMGB1). This compound has shown inhibitory activity in RAW264.7 cells, with an IC50 value of 20.2 μM. This compound can reduce the expression of interleukin-1 beta, tumor necrosis factor-alpha, and caspase-1 p20, and inhibit the phosphorylation of nuclear factor kappa B p65, demonstrating anti-apoptotic properties .
Análisis De Reacciones Químicas
Hmgb1-IN-2 undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms to the compound, affecting its chemical structure and function.
Substitution: this compound can undergo substitution reactions where functional groups in the compound are replaced by other groups, potentially modifying its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hmgb1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Hmgb1-IN-2 exerts its effects by inhibiting the activity of HMGB1. HMGB1 is a nuclear DNA-binding protein that regulates various cellular processes, including nucleosomal structure, DNA damage repair, and genomic stability . This compound binds to HMGB1, preventing its interaction with other molecules and thereby inhibiting its biological functions. This inhibition can lead to reduced expression of pro-inflammatory cytokines and decreased activation of nuclear factor kappa B signaling pathways .
Comparación Con Compuestos Similares
Hmgb1-IN-2 can be compared with other similar compounds that inhibit HMGB1, such as ethyl pyruvate and glycyrrhizin . These compounds also target HMGB1 and exhibit anti-inflammatory and anti-apoptotic properties. this compound is unique in its specific inhibitory activity and the molecular pathways it affects. Other similar compounds include:
Ethyl Pyruvate: Inhibits HMGB1 and has anti-inflammatory properties.
Glycyrrhizin: Binds to HMGB1 and inhibits its pro-inflammatory activities.
This compound stands out due to its specific inhibition of HMGB1 in RAW264.7 cells and its potential therapeutic applications in various diseases.
Propiedades
Fórmula molecular |
C53H71N3O11 |
|---|---|
Peso molecular |
926.1 g/mol |
Nombre IUPAC |
[1-[(2R,5R)-4,5-diacetyloxy-6-methyloxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1 |
Clave InChI |
OQJOHNIMJZLDIQ-JEDGOUBWSA-N |
SMILES isomérico |
CC1[C@H](C(C[C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)








![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
